tert-butylhydrazine;sulfuric acid
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Overview
Description
tert-Butylhydrazine;sulfuric acid: is a chemical compound with the molecular formula C₈H₂₆N₄O₄S. It is also known as hydrazine, (1,1-dimethylethyl)-, sulfate (2:1). This compound is a combination of tert-butylhydrazine and sulfuric acid, forming a sulfate salt. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butylhydrazine can be synthesized through the reaction of tert-butylhydrazine hydrochloride with sodium hydroxide. The reaction is carried out in a three-necked round-bottomed flask equipped with a stir bar and placed in an oil bath. The tert-butylhydrazine hydrochloride is added to the flask, followed by the addition of 2 M sodium hydroxide. The mixture is stirred and heated to complete the reaction .
Industrial Production Methods: Industrial production of tert-butylhydrazine involves the hydrogenation of 2,2-dimethylethylenimine in the presence of a catalyst such as Raney nickel. The reaction is carried out in a hydrogenation bomb or bottle, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: tert-Butylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Ritter reaction, where tert-butylhydrazine reacts with nitriles in the presence of sulfuric acid to form N-tert-butyl amides .
Common Reagents and Conditions:
Oxidation: tert-Butylhydrazine can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halides or other electrophiles.
Major Products:
Oxidation: Oxidation of tert-butylhydrazine can yield tert-butyl azides or tert-butyl nitroso compounds.
Reduction: Reduction can produce tert-butylamines.
Substitution: Substitution reactions can result in the formation of various tert-butyl derivatives.
Scientific Research Applications
Chemistry: tert-Butylhydrazine is used in the synthesis of various organic compounds, including pyrazoles and hydrazones. It is also employed in the preparation of diphosphinohydrazines and other nitrogen-containing compounds .
Biology and Medicine: In biological research, tert-butylhydrazine is used as a reagent for the modification of biomolecules.
Industry: In the industrial sector, tert-butylhydrazine is used in the production of polymers, resins, and other materials. It is also utilized in the synthesis of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butylhydrazine involves its interaction with molecular targets and pathways. In the presence of sulfuric acid, tert-butylhydrazine forms ion-molecular complexes, which can act as intermediates in various chemical reactions. These complexes are considered to be tert-butyl carbenium ions weakly solvated by sulfuric acid molecules .
Comparison with Similar Compounds
tert-Butylamine: Similar to tert-butylhydrazine, tert-butylamine is used in organic synthesis and industrial applications.
tert-Butyl carbazate: This compound is used in the synthesis of hydrazones and other nitrogen-containing compounds.
tert-Butyl azide: Used in click chemistry and other organic transformations.
Uniqueness: tert-Butylhydrazine is unique due to its ability to form stable sulfate salts with sulfuric acid, which enhances its reactivity and stability in various chemical reactions. Its combination with sulfuric acid also allows for specific applications in catalysis and organic synthesis that are not possible with other tert-butyl derivatives .
Properties
CAS No. |
87327-85-3 |
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Molecular Formula |
C8H26N4O4S |
Molecular Weight |
274.38 g/mol |
IUPAC Name |
tert-butylhydrazine;sulfuric acid |
InChI |
InChI=1S/2C4H12N2.H2O4S/c2*1-4(2,3)6-5;1-5(2,3)4/h2*6H,5H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
RCEKVJLKBIKIJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NN.CC(C)(C)NN.OS(=O)(=O)O |
Origin of Product |
United States |
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